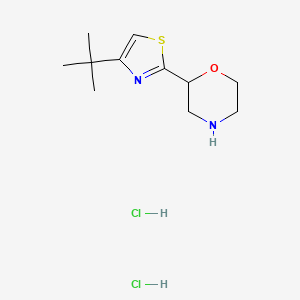

![molecular formula C14H15F3N6 B2662622 4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2097937-06-7](/img/structure/B2662622.png)

4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

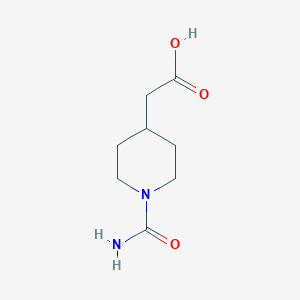

Molecular Structure Analysis

The molecular structure of “4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine” is complex, with multiple rings and functional groups. The presence of the pyrimidine ring and piperazine group is notable .Physical And Chemical Properties Analysis

The compound “4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine” has a molecular weight of 324.311. It is a solid at room temperature .Scientific Research Applications

Pharmacological Properties

Research has focused on the synthesis and evaluation of various pyrimidine derivatives for their potential pharmacological properties. For instance, studies have identified compounds within this class displaying profiles that include antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities. Certain derivatives have been highlighted for their powerful antiemetic activity, pointing towards their potential application in clinical settings (Mattioda et al., 1975).

Synthetic Methods and Chemical Interactions

Innovative synthetic methods have been developed for isomeric structures of pyrimidine derivatives, demonstrating their application as biocidal agents due to their antimicrobial properties (El‐mahdy & Abdel-Rahman, 2011). Additionally, the interaction of certain pyrimidine derivatives with DNA, through mechanisms such as intercalation and groove-binding, has been explored, offering insights into their potential use in enhancing the anticancer activity of other drugs (Wilson et al., 1990).

Biological Activities

The 5-HT7 receptor antagonism activity of piperazin-1-yl substituted unfused heterobiaryls has been studied, shedding light on the structural features affecting binding affinity. This research provides a basis for the development of compounds with potential therapeutic applications in neurological disorders (Strekowski et al., 2016). Furthermore, novel benzodifuranyl derivatives derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic properties, indicating their potential as COX inhibitors (Abu‐Hashem et al., 2020).

Enzyme Inhibitory Activity

The development of pyrimidine and bispyrimidine derivatives has been explored for their anti-inflammatory and analgesic activities, highlighting the versatility of pyrimidine-based compounds in medicinal chemistry (Sondhi et al., 2007). Moreover, new fluoro intermediates for herbicidal sulfonylureas have been prepared, showcasing the agricultural applications of pyrimidine derivatives (Hamprecht et al., 1999).

properties

IUPAC Name |

2-methyl-4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N6/c1-10-18-3-2-12(21-10)22-4-6-23(7-5-22)13-8-11(14(15,16)17)19-9-20-13/h2-3,8-9H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWXNHMWXSDCHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2662542.png)

![N-(2,4-dimethoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2662550.png)

![(1R,2S)-2-[[(7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]amino]-cyclohexanecarboxylic acid](/img/structure/B2662554.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2662555.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2662561.png)

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2662562.png)